Quetiapine Sulfone
Overview
Description
Quetiapine, sold under the brand name Seroquel among others, is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . It is believed to work by blocking a number of receptors, including those for serotonin and dopamine .
Synthesis Analysis
Quetiapine is a structural analogue of clozapine . The metabolism of quetiapine occurs mainly in the liver. Sulfoxidation and oxidation are the main metabolic pathways of this drug .
Molecular Structure Analysis
From a chemical point of view, quetiapine is a dibenzothiazepine and presents a tricyclic core similar to that of clozapine, except for a bioisosteric replacement of a nitrogen atom for a sulfur atom .
Chemical Reactions Analysis
Quetiapine is metabolized in the liver via CYP3A4-catalysed sulfoxidation to its active metabolite norquetiapine . Literature review coupled with liquid chromatography/time-of-flight mass spectrometry analysis of patient positive urine samples indicated the presence of quetiapine carboxylic acid and quetiapine sulfoxide as significant urinary metabolites of quetiapine .
Physical And Chemical Properties Analysis
Quetiapine is a small molecule with an average weight of 383.507 and a chemical formula of C21H25N3O2S .
Scientific Research Applications
Pharmacodynamics and Mechanism of Action Quetiapine, an active agent closely related to Quetiapine Sulfone, is primarily known for its antagonistic effects on serotonin 5-HT2 and dopamine D2 receptors. Its antipsychotic actions are primarily attributed to these interactions. The antidepressant effects of Quetiapine, and by extension, its sulfone metabolite, are not entirely clear but may involve antagonism of 5-HT2A receptors in cortical regions, partial agonism at 5-HT1A receptors in the prefrontal cortex coupled with an increase in extracellular dopamine in the same region, or inhibition of the noradrenaline reuptake transporter by its metabolite norquetiapine (Sanford & Keating, 2012).
Clinical Applications and Efficacy Quetiapine Sulfone, sharing a similar pharmacological profile with Quetiapine, shows significant promise in treating various psychiatric conditions beyond its primary indications. It's been observed to have potential in managing alcoholism due to its multiple receptor antagonistic properties (Ray, Heydari, & Zorick, 2010). Moreover, its efficacy extends to treating psychotic symptoms in Parkinson's disease without compromising motor function, making it a valuable option for this specific population (Matheson & Lamb, 2000). Quetiapine also shows promise in treating depressive and anxiety disorders beyond its primary uses, demonstrating efficacy as both monotherapy and as an augmenting agent in various conditions (Ravindran, Al-Subaie, & Abraham, 2010).
Analytical and Monitoring Aspects For effective monitoring and ensuring treatment adherence, especially in mental health treatments involving Quetiapine, it's crucial to consider the metabolites such as Quetiapine Carboxylic Acid and Quetiapine Sulfoxide. These metabolites are present in significant quantities in patient urine and provide a more accurate reflection of adherence rates compared to the parent drug and its other metabolites. Analyzing these metabolites ensures a more consistent match with the prescribed dosages, offering improved patient care (Strickland et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUTWXZEWJNIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444898 | |
Record name | 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quetiapine Sulfone | |
CAS RN |
329216-65-1 | |
Record name | 2-[2-[4-(5,5-Dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329216-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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